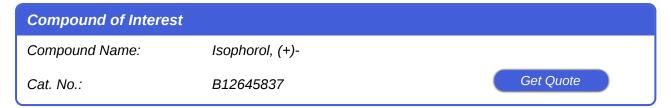


An In-depth Technical Guide on the Thermochemical Properties of (+)-Isophorol

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental thermochemical data for (+)-Isophorol is not readily available in the public domain. This guide, therefore, focuses on the established experimental protocols used to determine these properties for structurally similar compounds, providing a framework for the analysis of (+)-Isophorol.

Introduction

(+)-Isophorol, with the chemical formula $C_9H_{16}O$, is a cyclic alcohol of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties, such as the standard enthalpy of formation, standard enthalpy of vaporization, and heat capacity, is crucial for process design, safety analysis, and computational modeling. This document outlines the standard experimental procedures for determining these key thermochemical parameters.

Data Presentation

While specific experimental values for (+)-Isophorol are not available, the following tables provide a structured format for the presentation of such quantitative data once determined.

Table 1: Standard Enthalpy of Formation of (+)-Isophorol



Property	Symbol	Value (kJ/mol)	Experimental Method
Standard Enthalpy of Formation (liquid)	ΔHf°(l)	Data not available	Combustion Calorimetry
Standard Enthalpy of Formation (gas)	ΔHf°(g)	Data not available	Calculated from ΔHf° (I) and ΔHvap°

Table 2: Enthalpy of Vaporization of (+)-Isophorol

Property	Symbol	Value (kJ/mol)	Temperature (K)	Experimental Method
Standard Enthalpy of Vaporization	ΔΗναρ°	Data not available	298.15	Vapor Pressure Measurement

Table 3: Heat Capacity of (+)-Isophorol

Property	Symbol	Value (J/mol·K)	Temperature (K)	Experimental Method
Molar Heat Capacity (liquid)	Cp,l	Data not available	Specify	Calorimetry
Molar Heat Capacity (gas)	Cp,g	Data not available	Specify	Calorimetry/Calc ulation

Experimental Protocols

Determination of Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound like (+)-Isophorol is typically determined indirectly from its standard enthalpy of combustion (Δ Hc°). The experimental technique for measuring Δ Hc° is combustion calorimetry, often using a bomb calorimeter.



Methodology:

- Sample Preparation: A precise mass of high-purity (+)-Isophorol is placed in a crucible within a high-pressure vessel known as a "bomb."
- Bomb Assembly: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion.
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited remotely using an electrical fuse.
- Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by correcting for heat loss.
- Calculation of Heat of Combustion: The heat released by the combustion (q_combustion) is calculated from the temperature rise of the calorimeter system using the following equation:

 $qcalorimeter = Ccal \times \Delta T$

where Ccal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). Since the heat released by the reaction is absorbed by the calorimeter, gcombustion = -gcalorimeter.

- Calculation of Standard Enthalpy of Combustion: The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat of combustion by the number of moles of the sample burned.
- Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of (+)-Isophorol (C₉H₁₆O):

 $C_9H_{16}O(I) + 12.5 O_2(g) \rightarrow 9 CO_2(g) + 8 H_2O(I)$



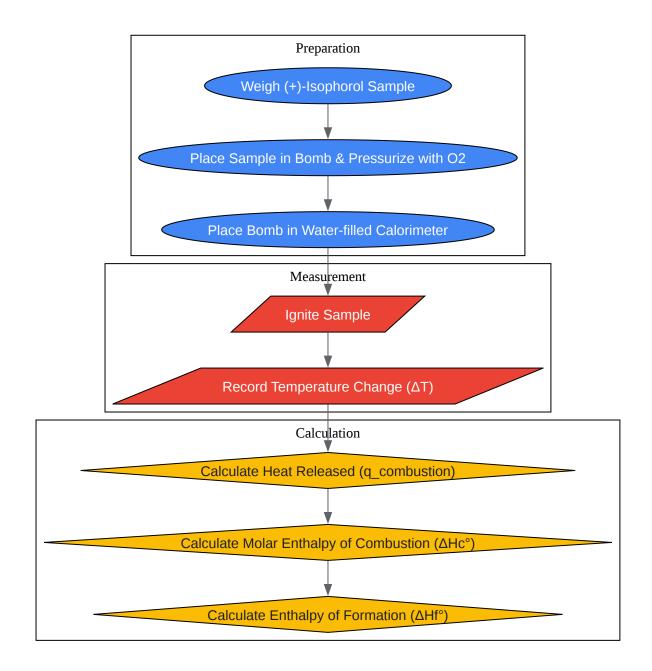




 $\Delta Hc^{\circ} = [9 \times \Delta Hf^{\circ}(CO_2, g) + 8 \times \Delta Hf^{\circ}(H_2O, I)] - [\Delta Hf^{\circ}(C_9H_{16}O, I) + 12.5 \times \Delta Hf^{\circ}(O_2, g)]$

The standard enthalpies of formation for $CO_2(g)$, $H_2O(l)$, and $O_2(g)$ are well-established, allowing for the calculation of ΔHf° for (+)-Isophorol.





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Caption: Workflow for determining the enthalpy of formation.



Determination of Standard Enthalpy of Vaporization ($\Delta Hvap^{\circ}$)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Methodology:

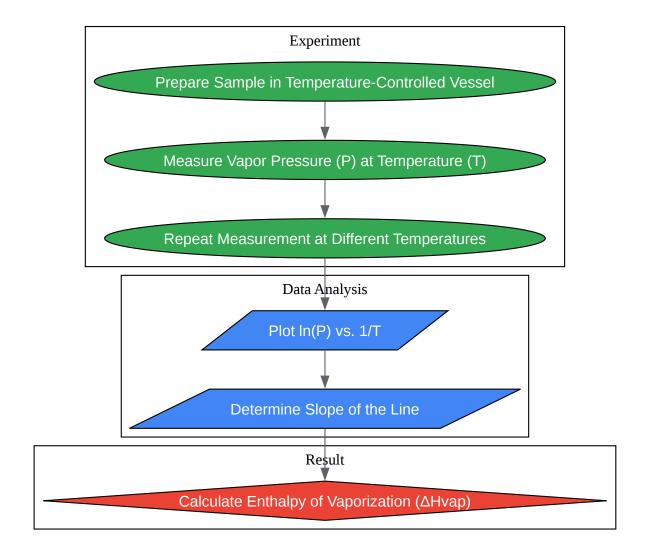
- Apparatus Setup: A sample of (+)-Isophorol is placed in a container connected to a pressure measurement device (manometer) and a temperature control system.
- Vapor Pressure Measurement: The system is brought to a specific temperature, and the
 pressure is allowed to equilibrate. The vapor pressure of the sample is then recorded.
- Data Collection: This measurement is repeated at several different temperatures.
- Data Analysis: The Clausius-Clapeyron equation, in its integrated form, provides a linear relationship between the natural logarithm of the vapor pressure (In P) and the inverse of the temperature (1/T):

$$ln(P) = -(\Delta H vap / R) * (1/T) + C$$

where P is the vapor pressure, T is the absolute temperature, R is the ideal gas constant, and C is a constant.

Graphical Determination: A plot of ln(P) versus 1/T will yield a straight line with a slope equal
to -ΔHvap/R. From the slope of this line, the enthalpy of vaporization (ΔHvap) can be
calculated.





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Caption: Workflow for determining the enthalpy of vaporization.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For a liquid like (+)-Isophorol, the heat capacity can be measured using techniques such as differential scanning calorimetry (DSC).



Methodology (DSC):

- Sample and Reference Pans: A known mass of (+)-Isophorol is sealed in an aluminum pan, and an empty, sealed pan is used as a reference.
- Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing its heat flow curve to that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Conclusion

While specific thermochemical data for (+)-Isophorol are not currently available in the literature, the experimental protocols for their determination are well-established. Combustion calorimetry provides a reliable method for determining the standard enthalpy of formation, while vapor pressure measurements as a function of temperature allow for the calculation of the enthalpy of vaporization. Techniques like differential scanning calorimetry can be employed to measure the heat capacity. The application of these methods will be essential for building a complete thermochemical profile of (+)-Isophorol, which is invaluable for its application in research and development.

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